Ammonium, butyltripropyl-, hydroxide
Description
Ammonium, butyltripropyl-, hydroxide is a quaternary ammonium hydroxide with the formula $ \text{C}{13}\text{H}{31}\text{N}\cdot\text{OH} $. It features a central nitrogen atom bonded to one butyl group, three propyl groups, and a hydroxide ion. This structure confers unique physicochemical properties, such as high solubility in polar solvents and surfactant behavior due to its amphiphilic nature.
Properties
CAS No. |
63982-54-7 |
|---|---|
Molecular Formula |
C13H31NO |
Molecular Weight |
217.39 g/mol |
IUPAC Name |
butyl(tripropyl)azanium;hydroxide |
InChI |
InChI=1S/C13H30N.H2O/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
OOXOYCKYWLCWLT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCC)(CCC)CCC.[OH-] |
Origin of Product |
United States |
Preparation Methods
The preparation of ammonium, butyltripropyl-, hydroxide typically involves the reaction of butyltripropylammonium halides with a strong base such as potassium hydroxide. The process can be summarized as follows:
Mixing: Potassium hydroxide is blended with methanol.
Addition: The mixture is added to a solution of butyltripropylammonium halide in methanol.
Reaction: The mixture is stirred until precipitation occurs.
Filtration and Crystallization: The precipitate is filtered and crystallized to obtain the final product.
Chemical Reactions Analysis
Ammonium, butyltripropyl-, hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form different quaternary ammonium salts.
Elimination Reactions: When heated with a base, it can undergo Hofmann elimination to form alkenes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Scientific Research Applications
Ammonium, butyltripropyl-, hydroxide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, particularly against biofilms on medical implants.
Industry: Utilized in the production of ionic liquids and electrolytes.
Mechanism of Action
The mechanism of action of ammonium, butyltripropyl-, hydroxide involves its interaction with cell membranes. The compound disrupts the bacterial membrane through a combination of lipophilic and electrostatic adsorption at the water-membrane interface. This disruption leads to the leakage of cellular contents and eventual cell death .
Comparison with Similar Compounds
Structural Analogues
Tetrapropyl Ammonium Hydroxide
- Formula : $ \text{C}{12}\text{H}{28}\text{N}\cdot\text{OH} $ (CAS 4499-86-9).
- Structure : Four propyl groups attached to the ammonium nitrogen.
- Properties :
Benzyl Tripropyl Ammonium Chloride
- Formula : $ \text{C}{16}\text{H}{28}\text{ClN} $ (CAS 5197-87-5).
- Structure : Benzyl group replaces one propyl group in butyltripropyl ammonium.
- Properties :
(2-Hydroxy-3-Sulphopropyl)dimethyl[3-[(1-Oxododecyl)Amino]Propyl]Ammonium Hydroxide
- Formula : Complex structure with sulphopropyl and dodecyl chains (CAS 93982-87-7).
- Properties: Enhanced solubility in aqueous media due to sulphonic acid groups. Potential applications in specialized detergents or biological systems .
Standard Ammonium Hydroxide (NH$_4$OH)
- Formula : $ \text{NH}_4^+\text{OH}^- $.
- Properties :
Physicochemical Properties
| Property | Ammonium, Butyltripropyl-, Hydroxide | Tetrapropyl Ammonium Hydroxide | Benzyl Tripropyl Ammonium Chloride | NH$_4$OH |
|---|---|---|---|---|
| Molecular Weight | ~237.4 g/mol (est.) | 227.36 g/mol | 293.85 g/mol | 35.05 g/mol |
| Solubility | High in polar solvents | Moderate in water (10% solution) | Low in water, high in organics | Fully miscible in water |
| Thermal Stability | Likely decomposes >100°C | Stable at room temperature | Stable up to 200°C | Decomposes at 38°C |
| Applications | Surfactants, phase-transfer catalysis | Lab reagent, ion-pairing agent | Organic synthesis | Cleaning, pH adjustment |
Functional Differences
- Chain Length Impact : Butyltripropyl’s longer alkyl chains enhance lipophilicity compared to tetrapropyl variants, making it more effective in organic-aqueous phase-transfer reactions .

- Functional Groups : Sulphopropyl or benzyl groups (e.g., in CAS 93982-87-7) introduce polarity or aromaticity, altering solubility and reactivity .
- Basicity : Standard NH$4$OH is a weaker base (pK$a$ ~9.25) compared to quaternary ammonium hydroxides, which exhibit stronger basicity due to the hydroxide ion’s free availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

